molecular formula C16H19BrN4O B6473801 2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine CAS No. 2640845-94-7

2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine

Cat. No.: B6473801
CAS No.: 2640845-94-7
M. Wt: 363.25 g/mol
InChI Key: BRMGPCATVCFMNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound features a pyrimidine core, a privileged structure in drug discovery, linked to a (4-bromophenyl)methylpiperazine moiety. The molecular architecture is characteristic of compounds investigated for targeting key biological pathways involved in cancer proliferation. Pyrimidine derivatives are extensively documented in scientific literature for their diverse pharmacological potential, with many acting as potent inhibitors of critical enzymes like Poly (ADP-ribose) polymerase (PARP), a key target in DNA repair mechanisms . Similarly, piperazine-containing compounds are frequently incorporated into bioactive molecules to positively modulate their pharmacokinetic properties and biological activity . The specific 4-methoxypyrimidine and 4-bromophenyl structural elements present in this compound are found in molecules that have demonstrated promising activity in cellular assays, including the loss of viability in human breast cancer cell lines such as MCF-7 . The presence of the bromophenyl group also offers a potential handle for further synthetic modification, making this reagent a valuable intermediate for constructing more complex chemical libraries for high-throughput screening. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-4-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4O/c1-22-15-6-7-18-16(19-15)21-10-8-20(9-11-21)12-13-2-4-14(17)5-3-13/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMGPCATVCFMNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperazine Derivative Preparation

The synthesis typically begins with the preparation of the piperazine intermediate, 4-[(4-bromophenyl)methyl]piperazine , which serves as the nucleophilic component for subsequent coupling reactions. This intermediate is synthesized via:

  • N-Alkylation of Piperazine : Piperazine reacts with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF). The reaction proceeds via an SN2 mechanism, where the secondary amine of piperazine attacks the electrophilic benzyl carbon.

  • Purification : The crude product is purified via recrystallization from ethanol or column chromatography using silica gel and a gradient of ethyl acetate/hexane.

Pyrimidine Core Functionalization

The pyrimidine ring is constructed or modified to introduce the methoxy group at the 4-position. Two primary approaches are observed:

  • Direct Methoxylation : 4-Chloropyrimidine undergoes nucleophilic aromatic substitution (NAS) with sodium methoxide (NaOMe) in methanol under reflux. The chloride leaving group is replaced by a methoxide ion, yielding 4-methoxypyrimidine.

  • Ring Synthesis : Alternative routes involve building the pyrimidine ring from simpler precursors, such as β-diketones or amidines, though this method is less common due to lower yields.

Coupling Reactions: Piperazine-Pyrimidine Linkage

Nucleophilic Aromatic Substitution (NAS)

The coupling of 4-[(4-bromophenyl)methyl]piperazine with 2-chloro-4-methoxypyrimidine is the most widely reported method. Key parameters include:

  • Reaction Conditions : Conducted in anhydrous toluene or tetrahydrofuran (THF) under nitrogen atmosphere to prevent hydrolysis. A catalytic amount of potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) is used to deprotonate the piperazine nitrogen, enhancing nucleophilicity.

  • Temperature and Time : Reactions typically proceed at 80–100°C for 12–24 hours, monitored by thin-layer chromatography (TLC) for completion.

Example Procedure :

A mixture of 2-chloro-4-methoxypyrimidine (1.2 equiv), 4-[(4-bromophenyl)methyl]piperazine (1.0 equiv), and NaH (1.5 equiv) in dry THF is stirred at 85°C for 18 hours. The mixture is quenched with ice-water, extracted with dichloromethane, and purified via flash chromatography (SiO₂, ethyl acetate/hexane 1:3) to yield the product as a white solid (Yield: 68–72%).

Buchwald-Hartwig Amination

For substrates with poor leaving groups, palladium-catalyzed cross-coupling offers an alternative. This method is advantageous for sterically hindered systems:

  • Catalyst System : Palladium(II) acetate (Pd(OAc)₂) with Xantphos as a ligand and cesium carbonate (Cs₂CO₃) as a base in toluene.

  • Conditions : Heated at 110°C for 24 hours under argon, achieving moderate yields (55–60%).

Mechanistic Insight :
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by coordination of the piperazine nitrogen and reductive elimination to form the C–N bond.

Optimization and Challenges

Yield Improvement Strategies

  • Solvent Effects : Polar aprotic solvents like DMF enhance solubility of intermediates but may increase side reactions. Non-polar solvents (toluene) favor SNAr but require higher temperatures.

  • Catalyst Screening : Transition-metal catalysts (e.g., CuI for Ullmann-type couplings) have been explored but show limited success compared to palladium systems.

Common Side Reactions

  • Over-Alkylation : Excess alkylating agents can lead to quaternary ammonium salts, mitigated by slow addition of reagents.

  • Ring Opening : Harsh acidic or basic conditions may degrade the pyrimidine ring, necessitating pH control during workup.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)AdvantagesLimitations
NAS THF, NaH, 85°C, 18h68–72High regioselectivitySensitive to moisture
Buchwald-Hartwig Toluene, Pd(OAc)₂, 110°C, 24h55–60Tolerates poor leaving groupsHigh catalyst cost
Ullmann Coupling DMSO, CuI, 130°C, 48h40–45Ligand-free conditionsLow yield, long reaction time

Scale-Up Considerations and Industrial Relevance

Pilot-Scale Synthesis

Industrial protocols emphasize cost-effectiveness and safety:

  • Continuous Flow Systems : Reduce reaction times and improve heat management for exothermic steps like alkylation.

  • Green Chemistry : Replacement of halogenated solvents with cyclopentyl methyl ether (CPME) or 2-methyl-THF aligns with sustainability goals.

Regulatory Compliance

  • Impurity Profiling : Residual palladium must be <10 ppm per ICH guidelines, achieved via chelating resins or scavengers.

  • Crystallization Optimization : Polymorph control ensures consistent bioavailability in pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, alkoxides, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with various biological targets, particularly in the central nervous system (CNS).

Antidepressant Activity

Research indicates that derivatives of piperazine, including those similar to 2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine, exhibit antidepressant properties. Studies have shown that these compounds can modulate neurotransmitter levels, specifically serotonin and norepinephrine, which are critical in mood regulation .

Antipsychotic Effects

The compound's piperazine structure is also associated with antipsychotic activity. It is believed to act as a dopamine receptor antagonist, which may help alleviate symptoms of psychosis and schizophrenia .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions, including the formation of the piperazine ring and subsequent modifications to introduce the bromophenyl and methoxypyrimidine groups. Understanding these synthetic pathways is crucial for developing analogs with improved efficacy or reduced side effects.

Reaction Step Description
Step 1Formation of the piperazine ring via cyclization reactions.
Step 2Bromination of the phenyl group to introduce the bromine atom.
Step 3Methylation to attach the methoxy group to the pyrimidine ring.

Clinical Trials

Several clinical trials have been initiated to evaluate the safety and efficacy of compounds similar to this compound in treating depression and anxiety disorders. Preliminary results indicate promising outcomes regarding symptom reduction and tolerability .

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to understand how modifications to the compound's structure affect its pharmacological properties. These studies are essential for optimizing lead compounds for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of 2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Structural Variations in Heterocyclic Cores

  • Quinoline Derivatives (C1–C7, ): Compounds like Methyl 4-(4-(2-(4-bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2) replace pyrimidine with a quinoline core. Quinoline’s extended aromatic system may enhance π-π stacking but reduce solubility compared to pyrimidine. The carbonyl linker in C2 also differs from the direct benzyl linkage in the target compound, altering conformational flexibility .
  • Triazole-thione Derivatives (): Compounds such as 20a (triazole-thione core) exhibit different hydrogen-bonding capabilities and metabolic stability due to the sulfur atom.

Substituent Effects on the Pyrimidine Ring

  • 4-Methoxy vs. Amino Groups (): 2-Aminopyrimidine derivatives (e.g., P–I to P–XVII) prioritize amino groups at position 2, which can participate in hydrogen bonding.
  • 6-Propoxy and 2-Methyl Substitutions () : The compound 4-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine introduces bulkier substituents (propoxy, methyl) at positions 2 and 6, which may sterically hinder target binding compared to the target compound’s simpler 4-methoxy substitution .

Piperazine Substituent Modifications

  • 4-Bromobenzyl vs. Fluoropyridinylmethyl (): Replacing the bromophenyl group with a 3-fluoropyridin-2-ylmethyl moiety (as in 2-{4-[(3-fluoropyridin-2-yl)methyl]piperazin-1-yl}-4-methoxypyrimidine) introduces nitrogen heteroatoms and fluorine’s electronegativity.

Electronic and Physicochemical Properties

  • Sulfonylpiperazine () : The sulfonyl group in 4-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is strongly electron-withdrawing, contrasting with the electron-neutral benzyl group in the target compound. This difference could significantly affect charge distribution and target affinity .
  • Chlorobiphenylmethyl () : Compounds like 4-{4-[(4'-chlorobiphenyl-2-yl)methyl]piperazin-1-yl}-N-[(6-chloro-1,1-dioxido-2H-1,2,4-benzothiadiazin-7-yl)sulfonyl]benzamide introduce chlorine and biphenyl groups, increasing molecular weight and hydrophobicity. These changes might enhance target affinity but compromise bioavailability .

Data Table: Key Comparative Properties

Compound Name Core Pyrimidine Substituents Piperazine Substituent Molecular Weight Key Features Reference
Target Compound Pyrimidine 4-methoxy 4-bromobenzyl ~360 (estimated) High lipophilicity, bromine-mediated interactions
2-{4-[(3-Fluoropyridin-2-yl)methyl]piperazin-1-yl}-... Pyrimidine 4-methoxy 3-fluoropyridin-2-ylmethyl 303.33 Improved solubility, pyridine H-bonding
Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)... Quinoline 4-bromophenyl (carbonyl link) Not provided Extended aromatic system, reduced solubility
4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-... Pyrimidine 2-methyl, 6-propoxy 4-(4-methoxyphenyl)sulfonyl Not provided Sulfonyl electron withdrawal, bulkier substituents

Biological Activity

2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and various studies that highlight its efficacy.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula: C15H21BrN4O
  • Molecular Weight: 327.26 g/mol

The structural representation includes a piperazine ring substituted with a bromophenyl group and a methoxypyrimidine moiety, which contributes to its biological properties.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The synthetic route generally includes:

  • Formation of the piperazine ring.
  • Bromination of the phenyl group.
  • Methylation to introduce the methoxy group on the pyrimidine ring.

Antimicrobial Activity

Research has demonstrated that derivatives of piperazine compounds exhibit significant antimicrobial properties. In vitro studies have shown that this compound displays moderate to strong activity against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

The minimum inhibitory concentration (MIC) values for these bacteria often range from 10 to 50 µg/mL, indicating promising potential for further development as an antimicrobial agent.

Anticancer Activity

Studies have indicated that compounds containing a piperazine structure can exhibit anticancer properties. In particular, this compound has been evaluated in several cancer cell lines, such as:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The compound demonstrated cytotoxic effects with IC50 values in the low micromolar range, suggesting its potential as a lead compound for anticancer drug development.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of DNA synthesis : The pyrimidine moiety may interfere with nucleotide synthesis.
  • Disruption of cellular signaling : The piperazine ring can interact with various receptors, potentially influencing cell signaling pathways involved in proliferation and apoptosis.

Case Studies and Research Findings

StudyFindings
Mhaske et al., 2014 Reported moderate antimicrobial activity against E. coli and S. aureus with derivatives showing MIC values ranging from 10 to 50 µg/mL.
PubChem Database Compiled data on structural properties and biological activities, confirming the relevance of the bromophenyl group in enhancing activity.
In vitro Cancer Study Demonstrated cytotoxicity in HeLa and MCF-7 cell lines with IC50 values indicating potential for further development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution and coupling reactions. Key steps include:

  • Alkylation of piperazine with 4-bromobenzyl bromide to form the 4-[(4-bromophenyl)methyl]piperazine intermediate .
  • Coupling with 2-chloro-4-methoxypyrimidine under reflux in aprotic solvents (e.g., DMF or DCM) using catalysts like K₂CO₃ .
  • Monitoring via TLC or HPLC ensures completion. Optimizing temperature (80–120°C) and solvent polarity improves yields (reported 60–75%) and reduces byproducts like dehalogenated derivatives .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Confirms substitution patterns (e.g., methoxy group at pyrimidine C4, bromophenyl integration) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ ~ 403.08) and detects halogen isotopes (bromine isotopic signature) .
  • X-ray Crystallography (if crystalline): Resolves piperazine ring conformation and bond angles, critical for structure-activity studies .

Q. What preliminary biological targets are associated with this compound?

  • Methodological Answer :

  • Receptor Binding Assays : Piperazine derivatives often target GPCRs (e.g., serotonin or dopamine receptors). Radioligand displacement assays using [³H]spiperone or [³H]ketanserin screen for affinity .
  • Enzyme Inhibition : Pyrimidine moieties may inhibit kinases (e.g., CDK or EGFR). Use fluorescence-based kinase activity assays with ATP analogs .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative potential .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and activity of this compound?

  • Methodological Answer :

  • Reaction Pathway Simulation : Density Functional Theory (DFT) predicts transition states and intermediates for coupling reactions, guiding solvent/catalyst selection .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., 5-HT₆ receptors). Focus on the bromophenyl group’s hydrophobic binding and methoxy-pyrimidine’s H-bonding .
  • ADMET Prediction : SwissADME or pkCSM forecasts bioavailability, highlighting metabolic liabilities (e.g., CYP450-mediated demethylation) .

Q. How to resolve contradictions in reported biological activity across similar analogs?

  • Methodological Answer :

  • Meta-Analysis : Compare IC₅₀ values from PubChem and ChEMBL for analogs with varying substituents (e.g., bromo vs. chloro at phenyl, methoxy vs. ethoxy at pyrimidine) .
  • Structural-Activity Relationship (SAR) Mapping : Use clustering algorithms to identify critical substituents. For example, bulkier groups at piperazine N4 reduce CNS penetration but improve peripheral target selectivity .
  • Assay Standardization : Validate protocols using positive controls (e.g., clozapine for receptor binding) to minimize inter-lab variability .

Q. What strategies mitigate instability of the methoxy group under acidic/basic conditions?

  • Methodological Answer :

  • Protecting Groups : Temporarily replace methoxy with tert-butyldimethylsilyl (TBS) ether during synthesis. Deprotect post-coupling using TBAF .
  • pH Control : Maintain neutral conditions (pH 6.5–7.5) during purification. Avoid strong acids/bases to prevent demethylation .
  • Stability Studies : Accelerated degradation testing (40°C/75% RH) with HPLC monitoring identifies degradation pathways (e.g., hydrolysis to 4-hydroxypyrimidine) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.